1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine
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Overview
Description
1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)piperidine is a chemical compound with the molecular formula C14H25NO2 It features a spirocyclic structure, which includes a piperidine ring fused to a 1,4-dioxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine typically involves the reaction of piperidine with a suitable spirocyclic precursor. One common method includes the reaction of piperidine with 1,4-dioxaspiro[4.5]decane-2-methanol under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the spirocyclic carbon atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent like ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to selective binding and activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)piperidine: Similar spirocyclic structure but with a different ring size.
1-(1,3-Dioxolane-2-ylmethyl)piperidine: Contains a dioxolane ring instead of a dioxaspirodecane moiety.
1-(1,4-Dioxane-2-ylmethyl)piperidine: Features a dioxane ring, differing in the oxygen atom arrangement.
Uniqueness
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and potential applications. The presence of both the piperidine and dioxaspirodecane moieties allows for versatile chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-3-7-14(8-4-1)16-12-13(17-14)11-15-9-5-2-6-10-15/h13H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPMYEBDZRSXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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